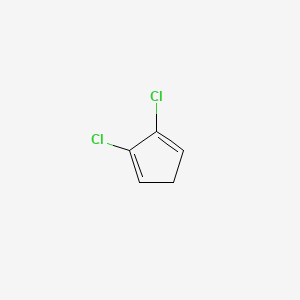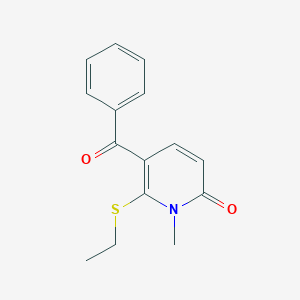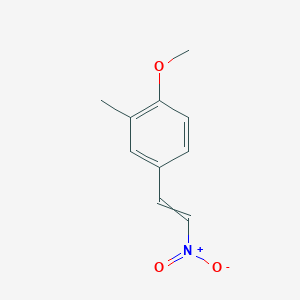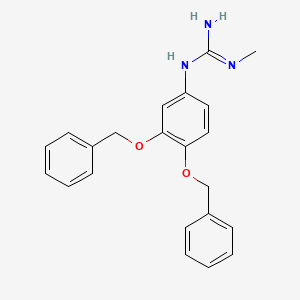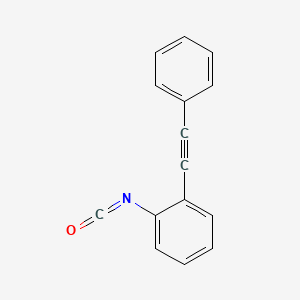
Benzene, 1-isocyanato-2-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-isocyanato-2-(phenylethynyl)-: is an organic compound with the molecular formula C15H9NO It is a derivative of benzene, featuring an isocyanate group and a phenylethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyanato-2-(phenylethynyl)- typically involves the reaction of 1-bromo-2-(phenylethynyl)benzene with sodium azide, followed by a Curtius rearrangement to introduce the isocyanate group. The reaction conditions often require the use of solvents such as dichloromethane and temperatures around 0-25°C.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-isocyanato-2-(phenylethynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-isocyanato-2-(phenylethynyl)- is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive isocyanate group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action for Benzene, 1-isocyanato-2-(phenylethynyl)- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The phenylethynyl group can also participate in π-π interactions, influencing the compound’s overall reactivity and binding properties.
Comparación Con Compuestos Similares
Phenyl isocyanate: Similar in structure but lacks the phenylethynyl group.
1-Isocyanato-2-(phenylethynyl)benzene: A closely related compound with similar reactivity.
Phenylacetylene: Contains the phenylethynyl group but lacks the isocyanate functionality.
Uniqueness: Benzene, 1-isocyanato-2-(phenylethynyl)- is unique due to the presence of both the isocyanate and phenylethynyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and material science.
Propiedades
Número CAS |
220466-11-5 |
|---|---|
Fórmula molecular |
C15H9NO |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-isocyanato-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H9NO/c17-12-16-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H |
Clave InChI |
ZBPHYNVNQILIKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


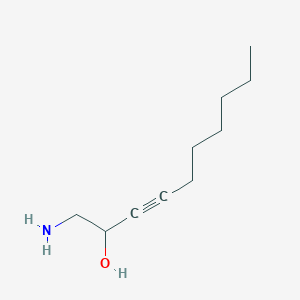
![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)
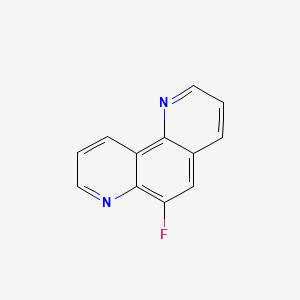
![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
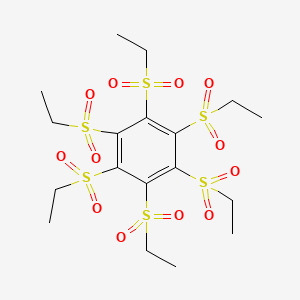
![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
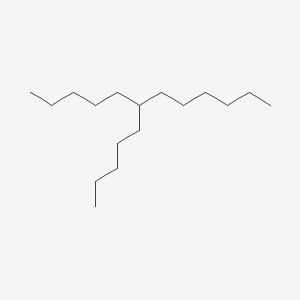
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
